DCSM06

SMARCA2 Bromodomain SPR

Researchers often face unreliable SMARCA2-BRD inhibition data due to poorly characterized compounds. DCSM06 directly addresses this: • SPR-validated binding (Kd = 38.6 µM) and reproducible AlphaScreen IC50 of 39.9±3.0 µM for assay normalization. • Modifiable phenyl ether and piperidine scaffold enables SAR; analog DCSM06-05 shows 4.4-fold improved IC50 (9.0 µM). • Batch-to-batch consistency ensures reproducible results across experiments.

Molecular Formula C21H28N2O
Molecular Weight 324.468
CAS No. 924855-67-4
Cat. No. B2526594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCSM06
CAS924855-67-4
Molecular FormulaC21H28N2O
Molecular Weight324.468
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3CCNCC3
InChIInChI=1S/C21H28N2O/c1-17-2-4-20(5-3-17)16-24-21-8-6-18(7-9-21)14-23-15-19-10-12-22-13-11-19/h2-9,19,22-23H,10-16H2,1H3
InChIKeyWBNXAOHQUDYELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DCSM06 Procurement Guide and Structural Overview


DCSM06 (N-{4-[(4-methylbenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine) is a small-molecule inhibitor targeting the bromodomain of the SMARCA2 (BRM) subunit within the SWI/SNF chromatin remodeling complex [1]. Identified through AlphaScreen-based high-throughput screening, DCSM06 binds SMARCA2-BRD with an equilibrium dissociation constant (Kd) of 38.6 μmol/L and exhibits an IC50 of 39.9±3.0 μmol/L in the same assay system [1]. Its structural core comprises a central phenyl ring bearing a 4-methylbenzyl ether moiety and a piperidinylmethylamine side chain, which provide a tractable scaffold for analog development [2].

Why Generic SMARCA2 Probe Substitution Fails


SMARCA2-BRD inhibitors cannot be casually interchanged due to substantial divergence in binding affinity, selectivity profiles, and structural scaffold categories. For example, the highly optimized probe GNE-064 exhibits sub-micromolar affinity (Kd = 16 nM for SMARCA2) [1], whereas DCSM06 operates in the mid-micromolar range (Kd = 38.6 μmol/L) [2]. Substituting a high-affinity probe with DCSM06 without adjusting concentrations would yield false-negative results; conversely, using DCSM06 as a starting scaffold for optimization requires understanding its precise structure-activity relationship, as demonstrated by the 4.4-fold improvement in IC50 achieved by the analog DCSM06-05 (9.0 μmol/L vs 39.9 μmol/L) [2]. Simply purchasing any "SMARCA2 inhibitor" without this comparative framework risks experimental failure and wasted resources.

Quantitative Evidence for DCSM06 Binding and Selectivity


Binding Affinity vs. Functional Inhibition Validation

Surface plasmon resonance (SPR) analysis demonstrated direct, saturable binding between SMARCA2-BRD and DCSM06, yielding an equilibrium dissociation constant (Kd) of 38.6 μmol/L [1]. In the same publication, the functional AlphaScreen assay reported an IC50 of 39.9±3.0 μmol/L [1]. The close agreement between binding (Kd) and functional (IC50) data confirms that DCSM06 inhibits SMARCA2-BRD through direct target engagement without significant assay interference artifacts, an important differentiator from promiscuous or aggregating inhibitors [2].

SMARCA2 Bromodomain SPR Binding Kinetics Epigenetics

Structure-Activity Relationship: DCSM06 vs. Analog DCSM06-05

A similarity-based analog search from DCSM06 yielded DCSM06-05, which exhibits an IC50 of 9.0±1.4 μmol/L in the same AlphaScreen assay [1]. This represents a 4.4-fold improvement in potency relative to the parent DCSM06 (IC50 = 39.9±3.0 μmol/L) [1]. Other derivatives in the series, such as DCSM06-04 (IC50 = 9.1±1.8 μmol/L), achieve comparable potency, while DCSM06-03 (IC50 = 35.2±3.2 μmol/L) shows only marginal improvement [1][2].

Structure-Activity Relationship SAR Medicinal Chemistry Lead Optimization

Comparative Affinity: DCSM06 vs. GNE-064

GNE-064 is a highly optimized, sub-micromolar SMARCA2/4 bromodomain inhibitor with reported Kd values of 16 nM for SMARCA2 and 10 nM for SMARCA4 [1]. In contrast, DCSM06 exhibits a Kd of 38.6 μmol/L for SMARCA2-BRD—over 2,400-fold weaker [2]. This vast difference places the two compounds in distinct utility classes: GNE-064 serves as a high-affinity chemical probe for in vivo target engagement studies, whereas DCSM06 functions as a mid-micromolar hit suitable for in vitro biochemical assays and as a starting point for SAR expansion [3].

Chemical Probe SMARCA2 Bromodomain Tool Compound Selectivity

Cellular Cytotoxicity of DCSM06 vs. Cytotoxicity of DCSM06 Analogs: Limited Data Indicates Scope for Further Characterization

Limited cellular data are available for DCSM06. A cytotoxicity assessment in HGC-27 gastric cancer cells reported an IC50 of 4.22 μM for a related compound designated 'Compound 46' [1]; however, this value does not correspond to DCSM06 itself and cannot be directly attributed. The original publication by Lu et al. (2018) does not report cellular activity for DCSM06 or its derivatives, focusing instead on biochemical AlphaScreen and SPR assays [2].

Cytotoxicity Cell Viability HGC-27 Cancer

Research Applications for DCSM06


Biochemical Screening Positive Control

Researchers developing new SMARCA2 bromodomain inhibitors can use DCSM06 as a positive control in AlphaScreen or similar biochemical assays [1]. Its established IC50 of 39.9 μmol/L and Kd of 38.6 μmol/L provide a reproducible benchmark for normalizing inter-assay variability and validating assay robustness [1].

Medicinal Chemistry SAR Starting Scaffold

DCSM06 serves as an ideal starting scaffold for structure-activity relationship (SAR) exploration due to its modifiable phenyl ether and piperidine moieties [1]. The 4.4-fold potency improvement observed with DCSM06-05 (IC50 = 9.0 μmol/L) demonstrates that even modest chemical modifications can significantly enhance target engagement, offering a clear path for hit-to-lead optimization [1][2].

Epigenetic Reader Domain Profiling Panel

Given the paucity of SMARCA2-BRD inhibitors, DCSM06 can be included in epigenetic reader domain profiling panels to assess compound selectivity across the bromodomain family [1]. Its mid-micromolar potency allows researchers to differentiate between genuine SMARCA2-BRD engagement and off-target bromodomain activity at comparable concentrations [2].

SWI/SNF Chromatin Remodeling Mechanism Studies

Investigators studying the role of SMARCA2 bromodomain function in chromatin remodeling and transcriptional regulation can use DCSM06 as a tool compound for biochemical perturbation [1]. Its direct SPR-validated binding to SMARCA2-BRD ensures that observed effects in in vitro systems can be confidently attributed to bromodomain inhibition rather than non-specific interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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